- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

2092777-78-9 structure
Nome del prodotto:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
Numero CAS:2092777-78-9
MF:C7H7BrClNOS
MW:268.55857872963
MDL:MFCD30631766
CID:5239448
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- INDEX NAME NOT YET ASSIGNED
- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
-
- MDL: MFCD30631766
- Inchi: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
- Chiave InChI: DBFNBLSVIXWWRW-UHFFFAOYSA-N
- Sorrisi: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N
Proprietà sperimentali
- Densità: 1.70±0.1 g/cm3(Predicted)
- Punto di ebollizione: 330.5±52.0 °C(Predicted)
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308890-1g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1g |
$1019.0 | 2023-09-05 | ||
Enamine | EN300-308890-5.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5.0g |
$2673.0 | 2023-02-26 | ||
Enamine | EN300-308890-10.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10.0g |
$3362.0 | 2023-02-26 | ||
Enamine | EN300-308890-1.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1.0g |
$1019.0 | 2023-02-26 | ||
Enamine | EN300-308890-2.5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 2.5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-308890-10g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10g |
$3362.0 | 2023-09-05 | ||
Enamine | EN300-308890-5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5g |
$2673.0 | 2023-09-05 |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Riferimento
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Riferimento
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Riferimento
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Riferimento
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials
- aminoformonitrile
- 4-Bromo-3-chloroaniline
- 1-Bromo-2-chloro-4-methylsulfanyl-benzene
- 4-Bromo-3-chlorobenzenethiol
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Letteratura correlata
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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